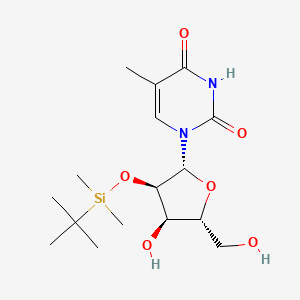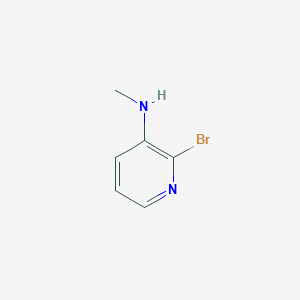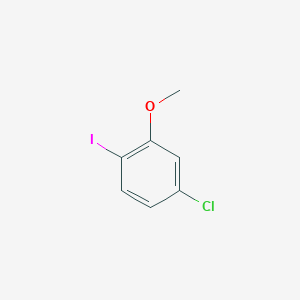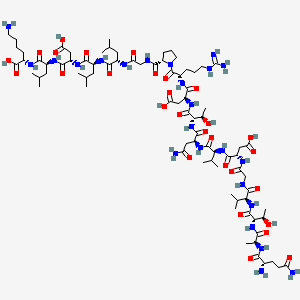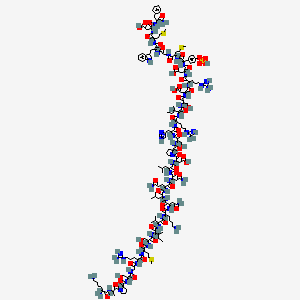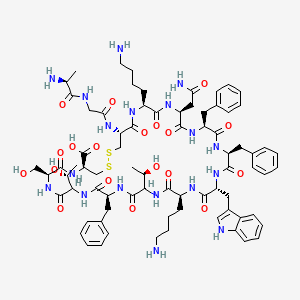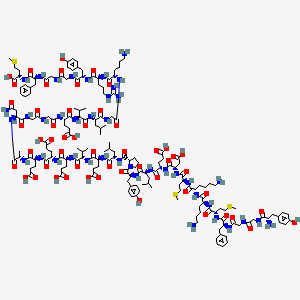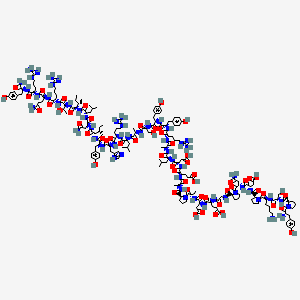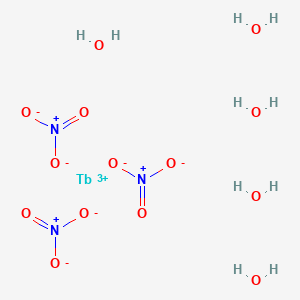
Terbium(III) nitrate pentahydrate
Overview
Description
Terbium(III) nitrate pentahydrate is a chemical compound with the formula Tb(NO3)3·5H2O. It is composed of terbium, a rare earth element, combined with nitrate ions and water molecules. This compound is known for its distinctive properties and applications in various scientific fields.
Mechanism of Action
Target of Action
Terbium(III) nitrate pentahydrate is primarily used as a dopant or precursor in the preparation of luminescent phosphors . These phosphors are the primary targets of this compound and play a crucial role in various applications such as optical ceramics, white light-emitting diodes, and photodynamic therapy .
Mode of Action
This compound interacts with its targets by being incorporated into their structure during the synthesis process . This incorporation results in the creation of materials with unique luminescent properties .
Biochemical Pathways
It is known that the compound can be used to synthesize materials with green emission , indicating its influence on the optical properties of the synthesized materials.
Pharmacokinetics
This solubility can impact its bioavailability, as it allows the compound to be easily incorporated into aqueous solutions for various applications .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alteration of optical properties of the materials it is incorporated into. For instance, it can be used to prepare Ce-doped terbium aluminum garnets by the photo-induced method, synthesize emission-tunable luminescent hydroxyapatite probes for bioimaging, and prepare metal-organic frameworks for green laser applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s high water solubility suggests that its action and efficacy may be affected by the presence and amount of water in its environment
Biochemical Analysis
Biochemical Properties
Terbium(III) nitrate pentahydrate dissociates into terbium ions and nitrate ions when dissolved in water . It can be used as a precursor to prepare Ce-doped terbium aluminum garnets , a dopant to synthesize emission-tunable luminescent hydroxyapatite probe for bioimaging , and a starting material to prepare metal-organic frameworks for green laser applications .
Cellular Effects
Given its use in creating luminescent probes for bioimaging , it may be inferred that it has the potential to interact with cells and influence their function.
Molecular Mechanism
The molecular mechanism of this compound involves the dissociation of the compound into terbium ions and nitrate ions when dissolved in water . These ions can then interact with various biomolecules within a system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium(III) nitrate pentahydrate can be synthesized through the reaction of terbium metal or its oxide with nitric acid. The reaction typically involves dissolving terbium oxide (Tb2O3) in concentrated nitric acid, followed by crystallization to obtain the pentahydrate form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of terbium ore, followed by its conversion to terbium oxide and subsequent reaction with nitric acid. The resulting solution is then evaporated and crystallized to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions: Terbium(III) nitrate pentahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) compounds.
Reduction: Reduction reactions can convert terbium(III) nitrate to lower oxidation state compounds.
Substitution: The nitrate ions can be substituted with other anions, leading to the formation of different terbium salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or ozone are used.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are employed.
Substitution: Various halides or other anions can be used to substitute the nitrate ions.
Major Products Formed:
Oxidation: Terbium(IV) oxide (TbO2)
Reduction: Terbium(II) compounds
Substitution: Terbium halides (e.g., TbCl3, TbBr3)
Scientific Research Applications
Terbium(III) nitrate pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other terbium compounds and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies, particularly in fluorescence imaging and as a fluorescent probe.
Medicine: this compound is explored for its potential use in medical imaging and diagnostics.
Industry: It is employed in the production of electronic devices, optical materials, and as a dopant in various materials.
Comparison with Similar Compounds
Terbium(III) nitrate pentahydrate is compared with other similar compounds, such as:
Cerium(III) nitrate pentahydrate (Ce(NO3)3·5H2O)
Gadolinium(III) nitrate pentahydrate (Gd(NO3)3·5H2O)
Lanthanum(III) nitrate pentahydrate (La(NO3)3·5H2O)
These compounds share similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique in its luminescent properties and its use in advanced scientific research.
Properties
IUPAC Name |
terbium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROXJNVUWBEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N3O14Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591614 | |
| Record name | Terbium(3+) nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-27-7 | |
| Record name | Terbium(3+) nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium(III) nitrate pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


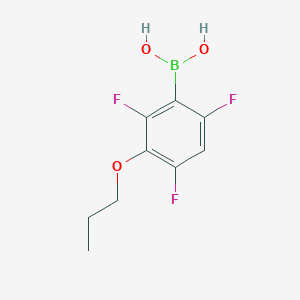
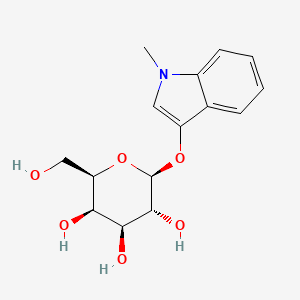
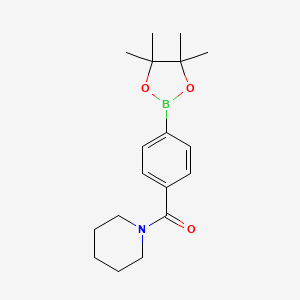
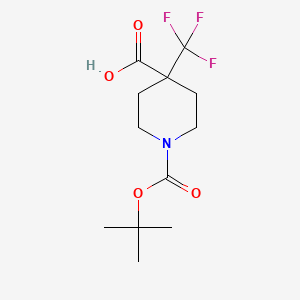
![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)

